molecular formula C7H11N3O B1456372 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 863751-98-8

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B1456372
M. Wt: 153.18 g/mol
InChI Key: KFWIZKIUVPKZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-ethyl-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Scientific Research Applications

Agrochemical Applications

Research on pyrazole carboxamide derivatives has demonstrated their significance in agrochemicals, particularly as fungicides and nematocides. For instance, a study on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds revealed a weak fungicidal activity but notable nematocidal effectiveness against M. incognita, highlighting their potential in agricultural pest control (Zhao et al., 2017).

Antitumor Activities

Pyrazole carboxamide derivatives have been investigated for their antitumor properties. A study synthesizing new pyrazole derivatives, including 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide, assessed their cytotoxicity against various cancer cell lines. The research identified compounds with significant antiproliferative effects, indicating the therapeutic potential of these derivatives in cancer treatment (Nassar et al., 2015).

Novel Synthesis Methods

The chemical also plays a role in the development of new synthesis methods for heterocyclic compounds. A modified, economical, and efficient synthesis approach for variably substituted pyrazolo[4,3-d]pyrimidin-7-ones was described, showcasing the versatility of pyrazole carboxamide derivatives in synthesizing complex molecular structures (Khan et al., 2005).

Imaging Agents for Neuroinflammation

In medical imaging research, derivatives of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide have been synthesized for potential use as PET agents. These compounds target the IRAK4 enzyme, which is implicated in neuroinflammatory processes, demonstrating the compound's utility in diagnosing and studying neurological conditions (Wang et al., 2018).

Safety And Hazards

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” causes serious eye irritation and may cause respiratory irritation. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

5-ethyl-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWIZKIUVPKZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (5.03 g, 27.6 mmol) and ammonium hydroxide (28 mL of 30%) was stirred for 18 hours at ambient temperature. A precipitate formed, was isolated by filtration, and washed with cold hexanes to provide 2.60 g of 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide as a white solid, mp 170-172° C.
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-ethyl-1-methyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.